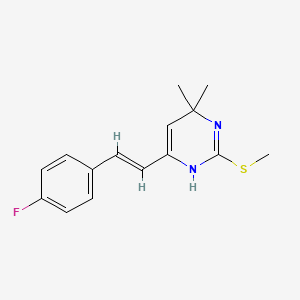

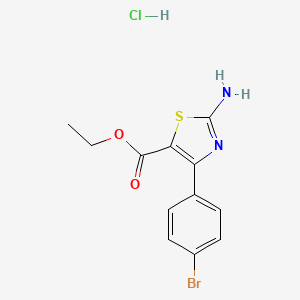

![molecular formula C24H25N5O4 B2796951 6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-72-2](/img/structure/B2796951.png)

6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

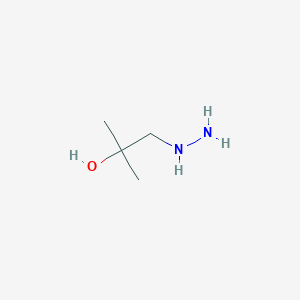

This compound is a complex organic molecule that contains several functional groups. It has a purine imidazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially give this compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a purine imidazole ring, which is a bicyclic structure containing four nitrogen atoms. Attached to this ring are a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially influence the compound’s reactivity and other properties .Applications De Recherche Scientifique

Synthesis of Purine Analogs

Research in synthetic chemistry has led to the development of methods for synthesizing purine analogs, which are important for various biomedical applications. The synthesis involves complex reactions, such as base-catalyzed cyclization and reactions with ketones, to obtain carbamoylpurines and dihydropurines, showcasing the versatility of imidazole derivatives in synthetic chemistry (Alves, Proença, & Booth, 1994).

Novel Formation of Tricyclic Imidazoles

Another research area explores the reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles. This highlights the potential for creating new molecular scaffolds for chemical and pharmaceutical research (Mitsuhashi et al., 1982).

Photo-induced Autorecycling Oxidation

Imidazole derivatives have also been utilized in photo-induced autorecycling oxidation of amines, demonstrating their utility in synthetic organic transformations and the potential for developing environmentally friendly chemical processes (Nitta et al., 2005).

Photochromism in Imidazoles

The study of imidazole dimers has revealed their photochromic properties, which could have applications in the development of photoresponsive materials. Such materials have potential uses in information storage and molecular switches (Bai et al., 2010).

Antibacterial Properties

Research has also delved into synthesizing compounds with potential antibacterial properties, showcasing the broader applicability of imidazole derivatives in seeking new antibacterial agents (Nigam, Saharia, & Sharma, 1982).

Cytotoxic Activity

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving imidazole derivatives, has demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry (Deady et al., 2003).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2,5-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15-6-5-7-16(12-15)14-29-22(30)20-21(26(2)24(29)31)25-23-27(10-11-28(20)23)18-13-17(32-3)8-9-19(18)33-4/h5-9,12-13H,10-11,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWZFESVWDSUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)OC)OC)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

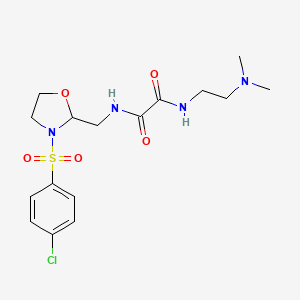

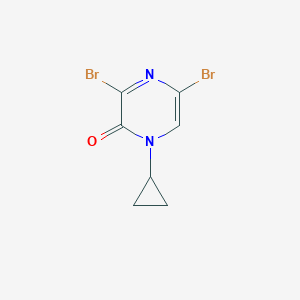

![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

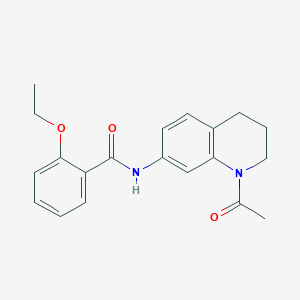

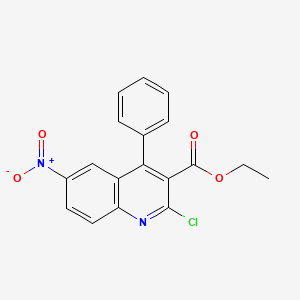

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)

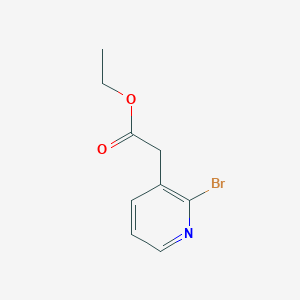

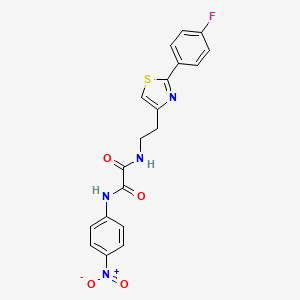

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)